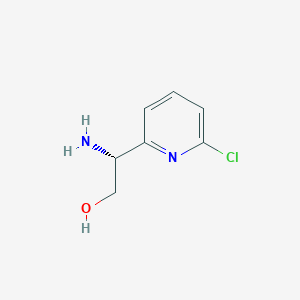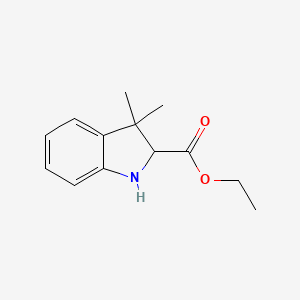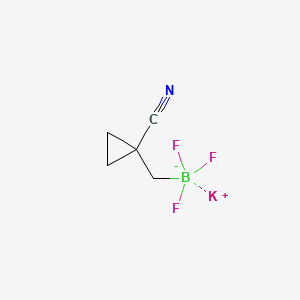
Potassium ((1-cyanocyclopropyl)methyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide typically involves the cyclopropanation of alkenylboronic esters followed by treatment with potassium hydrogen fluoride. This process yields the corresponding potassium organotrifluoroborate . The reaction conditions are generally mild, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production of potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between organoboron compounds and organic halides .
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base, such as potassium phosphate. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from the reactions involving potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide are cyclopropyl-substituted arenes. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide in cross-coupling reactions involves the transmetalation of the organotrifluoroborate to a palladium catalyst. This step is followed by the reductive elimination, which forms the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium cyclopropyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
Uniqueness
Potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity in cross-coupling reactions. The presence of the cyanocyclopropyl group enhances its stability and reactivity compared to other organotrifluoroborates .
Propiedades
Fórmula molecular |
C5H6BF3KN |
|---|---|
Peso molecular |
187.01 g/mol |
Nombre IUPAC |
potassium;(1-cyanocyclopropyl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C5H6BF3N.K/c7-6(8,9)3-5(4-10)1-2-5;/h1-3H2;/q-1;+1 |
Clave InChI |
MATMORARUBAVPC-UHFFFAOYSA-N |
SMILES canónico |
[B-](CC1(CC1)C#N)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


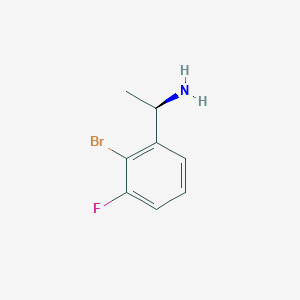
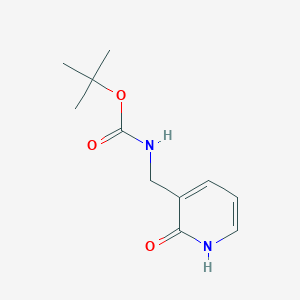
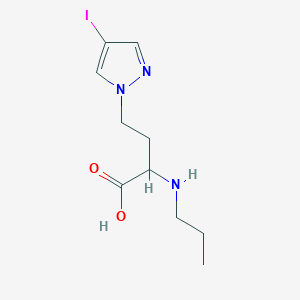
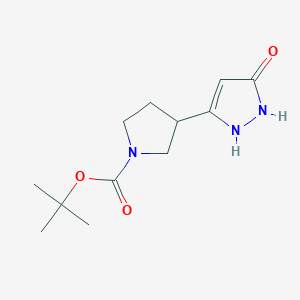
![6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B13550758.png)

![Decahydrocyclopenta[d]azepine](/img/structure/B13550772.png)

![1-Azaspiro[4.4]nonane-3-sulfonamidehydrochloride](/img/structure/B13550786.png)
![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13550794.png)

methyl}prop-2-enamide](/img/structure/B13550803.png)
